molecular formula C20H23FN2O4S B2613599 2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 381179-14-2

2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2613599
CAS No.: 381179-14-2
M. Wt: 406.47
InChI Key: INJDGJJTVBUTPB-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzo[b]thiophene core substituted with a 4-fluorophenoxy acetamide group at position 2 and a methoxyethyl carboxamide at position 2. Its molecular formula is CₙHₓFNO₄S (exact formula inferred from analogs in and ), with a molar mass of approximately 377–400 g/mol based on similar structures .

Properties

IUPAC Name

2-[[2-(4-fluorophenoxy)acetyl]amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-26-11-10-22-19(25)18-15-4-2-3-5-16(15)28-20(18)23-17(24)12-27-14-8-6-13(21)7-9-14/h6-9H,2-5,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJDGJJTVBUTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS: 381179-14-2) is a synthetic organic molecule belonging to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

  • Molecular Formula : C20H23FN2O4S
  • Molar Mass : 406.47 g/mol

Structure

The structural composition of the compound includes a tetrahydrobenzo[b]thiophene core, which is modified with various functional groups that contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against several pathogenic bacteria. In particular, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against various strains:

BacteriaMIC (μM)
Escherichia coli0.64 - 19.92
Pseudomonas aeruginosa0.72 - 45.30
Salmonella spp.0.54 - 90.58
Staphylococcus aureus1.11 - 99.92

Key Findings :

  • Compound 3b , a derivative closely related to the target compound, exhibited significant antibacterial activity with MIC values of 1.11 μM against E. coli and 1.00 μM against P. aeruginosa .
  • The time-kill assays indicated that higher concentrations of the compound effectively reduced bacterial counts over time, demonstrating its potential as a bacteriostatic agent .

The proposed mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways in bacteria, similar to other thiophene derivatives known for their antimicrobial properties .

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted in December 2022 focused on a series of tetrahydrobenzothiophene derivatives, including our target compound. The results indicated that these compounds exhibited moderate to excellent antibacterial activity compared to standard antibiotics like ciprofloxacin and gentamicin .
  • Analgesic Activity :
    While primarily studied for antibacterial properties, some derivatives of related thiophene compounds have shown analgesic effects exceeding those of comparison drugs in animal models . This suggests potential multi-faceted pharmacological applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of our compound, a comparison with similar thiophene derivatives was conducted:

Compound NameAntibacterial Activity (MIC)Unique Features
Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4H-cyclopenta[b]thiophene-3-carboxylateModerateEthyl ester instead of carboxamide
This compoundHighContains methoxyethyl group

This table illustrates how structural modifications influence biological activity and highlights the potential for developing new derivatives with enhanced efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Acetamido Group

Ethyl 2-(2-(4-fluorophenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()
  • Key Difference : Replaces the methoxyethyl carboxamide with an ethyl ester.
  • Impact : The ester group reduces hydrogen-bonding capacity compared to the carboxamide, likely altering target affinity. The compound has a molar mass of 377.43 g/mol and a CAS number 299417-45-1 .
2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl) Analog ()
  • Key Difference: Substitutes 4-fluorophenoxy with 2,6-dimethylphenoxy and uses a tetrahydrofuran-derived carboxamide.

Modifications in the Carboxamide Side Chain

N-(1,1-dioxidotetrahydrothiophen-3-yl) Derivative ()
  • Key Difference : Incorporates a sulfone-containing side chain.
  • Impact : The sulfone group may improve metabolic stability but could introduce steric hindrance at target sites.
N-(3-methoxypropyl) Analog ()
  • Key Difference : Uses a 3-methoxypropyl carboxamide instead of 2-methoxyethyl.
  • Impact : The longer alkyl chain (propyl vs. ethyl) may alter bioavailability and binding pocket compatibility.

Bioactive Thiophene Derivatives ()

Acetylcholinesterase Inhibitors ()
  • Compound IIIb (benzylpiperazine substituent): Exhibits 80% yield in synthesis and strong acetylcholinesterase inhibition due to the piperazine group’s basicity .
  • 4-Methoxyphenylpiperazinyl Analog () : Shows 60% inhibition (vs. donepezil’s 40%) via additional hydrogen bonds with Phe288 .
Anticancer Thiophenes ()

Structural Confirmation

  • NMR/IR/MS : Consistent use of ¹H/¹³C NMR, IR (NH/CO stretches), and HRMS-ESI (e.g., m/z 390.1370 in ) validates structures across analogs .

Bioactivity and Structure-Activity Relationships (SAR)

  • Fluorine Position: 4-Fluorophenoxy (target) vs. 2-fluorophenoxy () alters electronic distribution, impacting target binding .
  • Carboxamide Chain : Methoxyethyl (target) vs. tetrahydrofuran-2-ylmethyl () balances solubility and lipophilicity .
  • Phenoxy Substituents: Electron-withdrawing groups (e.g., -F) enhance stability, while alkyl groups (e.g., -CH₃) increase hydrophobicity .

Data Tables

Table 2: Bioactivity Comparison

Compound Target/Assay Activity (%) Reference
4-Methoxyphenylpiperazinyl analog Acetylcholinesterase 60
Donepezil (Control) Acetylcholinesterase 40
IIIc () Acetylcholinesterase Data pending

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